molecular formula C18H22N2O2 B4989400 N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide

Cat. No.: B4989400
M. Wt: 298.4 g/mol
InChI Key: HNGVECIGMZYOKR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclohexyl group attached to the nitrogen atom and a 4-methyl-2-oxoquinolin-1-yl moiety linked to the acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the 4-methyl-2-oxoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced by reacting the intermediate with cyclohexylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide: Similar structure but with a quinazoline core.

    N-cyclohexyl-2-(4-hydroxy-2-oxoquinolin-1-yl)acetamide: Similar structure but with a hydroxyl group at the 4-position.

    N-cyclohexyl-2-(4-methyl-3-(methylthio)-2-oxoquinolin-1-yl)acetamide: Similar structure but with a methylthio group at the 3-position.

Uniqueness

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the 4-methyl-2-oxoquinoline moiety provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-11-18(22)20(16-10-6-5-9-15(13)16)12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVECIGMZYOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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